Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate
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Overview
Description
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate is an organic compound with the molecular formula C17H13ClF2O4 and a molecular weight of 354.73 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group and a difluorobenzoyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate typically involves the reaction of 4-chloro-2-(3,5-difluorobenzoyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include the corresponding carboxylic acids, quinones, and hydroquinones.
Scientific Research Applications
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluorobenzoyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl [4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate can be compared with similar compounds such as:
Ethyl [4-chloro-2-(3,5-dichlorobenzoyl)phenoxy]acetate: This compound has dichloro substituents instead of difluoro, which may affect its reactivity and biological activity.
Ethyl [4-chloro-2-(3,5-dimethylbenzoyl)phenoxy]acetate: The presence of methyl groups instead of fluoro groups can influence the compound’s hydrophobicity and interaction with biological targets.
Ethyl [4-chloro-2-(3,5-dinitrobenzoyl)phenoxy]acetate: The nitro groups can significantly alter the compound’s electronic properties and reactivity compared to the difluoro analog.
Properties
Molecular Formula |
C17H13ClF2O4 |
---|---|
Molecular Weight |
354.7 g/mol |
IUPAC Name |
ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H13ClF2O4/c1-2-23-16(21)9-24-15-4-3-11(18)7-14(15)17(22)10-5-12(19)8-13(20)6-10/h3-8H,2,9H2,1H3 |
InChI Key |
PMRJTJAAEIEAKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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